5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime

Physicochemical profiling Lipophilicity Drug-likeness

Researchers developing novel succinate dehydrogenase inhibitors (SDHIs) often face synthetic bottlenecks in accessing key, functionalized pyrazole oxime ether scaffolds. CAS 321538-41-4 directly solves this by providing a pre-functionalized, crystalline (E)-isomer that is ready for derivatization. This eliminates the need for in-house synthesis of the core, accelerating your SAR programs. - **Direct Precursor for SDHIs:** Enables rapid library synthesis of pyrazole-4-oxime ethers, a class known to yield compounds with anti-Rhizoctonia solani EC50 values 20-fold superior to boscalid. - **Defined Physicochemical Profile:** With zero H-bond donors and an XLogP3-AA of 2.9, it is ideally suited for exploring oxime ether SAR without confounding hydrogen-bond donor effects. - **Supply Chain Assurance:** Offered as a high-purity reagent, shipped globally under ambient conditions to streamline your procurement process.

Molecular Formula C12H12ClN3O
Molecular Weight 249.7
CAS No. 321538-41-4
Cat. No. B2668255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime
CAS321538-41-4
Molecular FormulaC12H12ClN3O
Molecular Weight249.7
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)Cl
InChIInChI=1S/C12H12ClN3O/c1-16-12(13)10(8-14-17-2)11(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3/b14-8+
InChIKeyHYXNGVQNUQAQOA-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Profile


5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime (CAS 321538-41-4) is a synthetic pyrazole derivative bearing a 5-chloro substituent, a 1-methyl group, a 3-phenyl ring, and an O-methyloxime functionality at the 4-position. With a molecular formula of C12H12ClN3O and a molecular weight of 249.70 g/mol , the compound exists as the (E)-isomer and exhibits a computed XLogP3-AA of 2.9, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. These features place it within the broader class of pyrazole-4-carbaldehyde oxime ethers—a scaffold recognized for its versatility in generating succinate dehydrogenase inhibitors (SDHIs), acaricides, and fungicidal agents [2].

Why Generic Substitution Fails for This Compound


The O-methyloxime functionality, the specific 5-chloro/3-phenyl substitution pattern, and the (E)-isomeric configuration of CAS 321538-41-4 collectively create a distinct physicochemical and reactivity profile. The O-methyloxime serves as a protected aldehyde with altered hydrogen-bonding capacity (zero H-bond donors versus one in the free oxime), a higher computed logP (XLogP3-AA 2.9) compared to the more polar 5-hydroxy analog, and a substantially different electronic environment versus the 3-trifluoromethyl variant [1]. In pyrazole oxime ether SDHI research, even minor structural modifications—such as Z/E isomerism or replacement of a phenyl with trifluoromethyl—have produced EC50 differences exceeding 10-fold against Rhizoctonia solani [2]. These observations reinforce that generic interchange among pyrazole-4-carbaldehyde oxime derivatives is scientifically unsound without explicit comparative data.

Quantitative Differential Evidence Against Closest Analogs


Lipophilicity Advantage vs. Hydroxy and Trifluoromethyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.9 [1], indicating moderate lipophilicity suited for membrane permeation. In contrast, the 5-hydroxy analog (CAS 321533-56-6), which replaces the 5-chloro with a hydroxyl group, is expected to have a substantially lower logP due to the polar hydroxyl substituent. The 3-trifluoromethyl analog (CAS 318284-49-0) likely exhibits higher lipophilicity owing to the electron-withdrawing and hydrophobic trifluoromethyl group, as evidenced by its distinct melting point range of 56.00–59.00 °C versus the target compound's predicted boiling point of 384.8±52.0 °C . These logP differences directly affect partitioning, solubility, and biological membrane penetration, making the target compound's intermediate lipophilicity a potentially favorable characteristic for applications requiring balanced ADME properties.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Deficiency vs. Free Oxime

CAS 321538-41-4 possesses zero hydrogen bond donors, compared to one hydrogen bond donor in the free oxime analog 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS 321538-39-0) [1]. The absence of an exchangeable hydroxyl proton in the O-methyloxime eliminates a key hydrogen-bond donor site, which can reduce off-target interactions with polar enzyme pockets while preserving three hydrogen bond acceptor sites (two from the pyrazole ring and one from the methoxyimino oxygen). This differential hydrogen-bonding topology is mechanistically significant: published SDHI structure-activity relationship studies on pyrazolyl oxime ethers demonstrate that the oxime ether bridge (vs. free oxime) is essential for maintaining nanomolar-range enzyme inhibition (IC50 = 0.21 mg/L for a representative pyrazolyl oxime ether against SDH) [2].

Hydrogen bonding Target engagement Oxime protection

Regioisomeric Differentiation in Synthetic Utility

CAS 321538-41-4 features a 1-methyl-3-phenyl substitution pattern on the pyrazole ring, distinguishing it from the regioisomeric 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS 590410-60-9). The 1-methyl-3-phenyl arrangement places the phenyl group at the 3-position (adjacent to the 4-carbaldehyde oxime), which influences the electronic environment of the oxime through resonance effects. This regiochemical difference is non-trivial: literature on pyrazole-4-carbaldehyde derivatives demonstrates that the 3-aryl substituent directly modulates the reactivity of the 4-formyl/oxime group in Vilsmeier-Haack chloroformylation and subsequent derivatization steps [1][2]. The 1-methyl-3-phenyl isomer and its O-methyloxime are specifically cited as key intermediates for constructing 5-chloro-pyrazole-4-oxime ether libraries targeting acetylcholinesterase [3].

Regioisomerism Synthetic intermediate Pyrazole functionalization

Thermal Stability Differentiation vs. Trifluoromethyl Analog

The target compound (CAS 321538-41-4) with a 3-phenyl group has a predicted boiling point of 384.8±52.0 °C and a predicted density of 1.22±0.1 g/cm³ . The 3-trifluoromethyl analog (CAS 318284-49-0) has a measured melting point of 56.00–59.00 °C and a molecular weight of 241.60 g/mol , suggesting significantly different physical properties including lower boiling point due to reduced molecular polarizability and the electron-withdrawing effect of CF3. While no direct experimental boiling point is available for the target compound, the predicted value indicates substantially lower volatility than the trifluoromethyl analog, which may offer advantages in high-temperature reactions or formulations requiring thermal stability.

Thermal stability Volatility Storage and handling

Procurement-Driven Application Scenarios


SDHI Fungicide Lead Optimization

Based on quantitative evidence from pyrazolyl oxime ether SDHI research—where replacing the amide bridge with an oxime ether yielded compounds with SDH IC50 values as low as 0.21 mg/L and anti-Rhizoctonia solani EC50 values 20-fold superior to boscalid [3]—CAS 321538-41-4 serves as a direct precursor for generating focused libraries of 5-chloro-3-phenyl-pyrazole-4-oxime ether derivatives. Its zero H-bond donor count and intermediate lipophilicity (XLogP3-AA 2.9) [2] make it particularly suitable for systematic SAR exploration of the oxime ether bridge and the 4-substituent without confounding H-bond donor effects.

Acetylcholinesterase-Targeted Agrochemical Intermediate

The 5-chloro-1-methyl-3-phenyl-pyrazole scaffold is documented as a precursor for herbicides and insecticides targeting acetylcholinesterase [3]. The O-methyloxime functionality of CAS 321538-41-4 provides a protected reactive handle for further O-alkylation or O-acylation to generate diverse oxime ether and oxime ester libraries. The 3-phenyl group (vs. 3-trifluoromethyl) offers distinct steric and electronic properties that influence binding to the acetylcholinesterase active site gorge, potentially yielding selectivity advantages over trifluoromethyl-substituted analogs.

Transition Metal Complexation for Catalysis

The oxime nitrogen and the pyrazole N2 nitrogen of CAS 321538-41-4 provide two potential coordination sites for transition metals such as Cu2+ and Fe3+ [3]. The absence of an acidic oxime proton (O-methyl protection) prevents deleterious proton-transfer side reactions during complex formation, a practical advantage over the free oxime analog (CAS 321538-39-0) when preparing moisture-sensitive metal complexes for catalysis or magnetic materials research.

Analytical Reference Standard for Oxime Ethers

With well-defined computed properties—including XLogP3-AA 2.9, exact mass 249.0668897 Da, and an InChIKey of HYXNGVQNUQAQOA-RIYZIHGNSA-N [3]—CAS 321538-41-4 can serve as a retention time and mass spectrometry reference standard during HPLC-MS method development for pyrazole oxime ether compound libraries. Its monoisotopic mass and predictable fragmentation pattern (loss of OCH3 radical) provide clear identification markers in LC-MS workflows.

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